methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate is a complex organic compound that features a beta-carboline core structure with an isoxazole ring and a methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the beta-carboline core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The beta-carboline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-carboline derivatives and isoxazole-containing molecules. Examples include:
Beta-carboline derivatives: Harmine, harmaline, and norharmane.
Isoxazole-containing molecules: Isoxazole, 3,5-dimethylisoxazole, and 4-methylisoxazole.
Uniqueness
Methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate is unique due to its specific combination of the beta-carboline core and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H17N3O3/c1-13-7-9-14(10-8-13)18-12-20(29-26-18)22-21-16(11-19(25-22)23(27)28-2)15-5-3-4-6-17(15)24-21/h3-12,24H,1-2H3 |
InChI Key |
AWYHERHPABEABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=C4C(=CC(=N3)C(=O)OC)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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